molecular formula C9H13FN2O B13056414 (1S)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine

(1S)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13056414
M. Wt: 184.21 g/mol
InChI Key: XBXPELKJVHFRSM-SECBINFHSA-N
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Description

(1S)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of phenylethylamines. This compound features a fluorine atom and a methoxy group attached to a phenyl ring, along with an ethane-1,2-diamine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoro-3-methoxybenzaldehyde.

    Reductive Amination: The benzaldehyde is subjected to reductive amination with (S)-1,2-diaminoethane in the presence of a reducing agent such as sodium cyanoborohydride.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as enzymes or receptors.

    Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Alteration of cellular pathways to exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine: Lacks the fluorine atom, which may affect its biological activity.

    (1S)-1-(5-Fluoro-2-methoxyphenyl)ethane-1,2-diamine: Differently positioned methoxy group, leading to variations in reactivity and interactions.

    (1S)-1-(5-Fluoro-3-hydroxyphenyl)ethane-1,2-diamine: Hydroxy group instead of methoxy, influencing its chemical properties.

Uniqueness

The presence of both fluorine and methoxy groups in (1S)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine imparts unique chemical and biological properties. These functional groups can enhance its stability, reactivity, and potential interactions with biological targets.

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

(1S)-1-(3-fluoro-5-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-8-3-6(9(12)5-11)2-7(10)4-8/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1

InChI Key

XBXPELKJVHFRSM-SECBINFHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H](CN)N)F

Canonical SMILES

COC1=CC(=CC(=C1)C(CN)N)F

Origin of Product

United States

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